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Compound of Interest

Compound Name: AL-611

Cat. No.: B11927910
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Introduction

AL-611 is a phosphoramidate prodrug of a novel guanosine nucleotide analog developed as a
potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2] As a key enzyme in the
viral replication cycle, NS5B polymerase represents a prime target for antiviral therapies.[3]
The phosphoramidate prodrug approach, a successful strategy in antiviral drug development, is
employed to enhance the intracellular delivery of the active nucleoside monophosphate,
thereby overcoming the rate-limiting initial phosphorylation step often encountered with
nucleoside analogs.[4] This guide provides a comprehensive overview of the AL-611
phosphoramidate prodrug, including its chemical structure, synthesis, mechanism of action,
and in vitro efficacy.

Chemical Structure and Properties

AL-611 is chemically described as (2S)-isopropyl 2-(((S)-(((2R,3S,4R,5R)-5-(2-amino-6-ethoxy-
9H-purin-9-yl)-3-fluoro-4-hydroxy-4-methyl-tetrahydrofuran-2-yl)methoxy)
(phenoxy)phosphoryl)amino)propanoate.
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Property Value

Molecular Formula C26H35FN708P

(2S)-isopropy! 2-(((S)-(((2R,3S,4R,5R)-5-(2-
amino-6-ethoxy-9H-purin-9-yl)-3-fluoro-4-

IUPAC Name
hydroxy-4-methyl-tetrahydrofuran-2-yl)methoxy)
(phenoxy)phosphoryl)amino)propanoate

EC50 (HCV Replicon Assay) 5 nM[2]

Target HCV NS5B Polymerase[1]

Mechanism of Action and Metabolic Activation

AL-611 is designed to efficiently deliver its active triphosphate form into hepatocytes. The
metabolic activation of AL-611 follows a well-established pathway for phosphoramidate
prodrugs.[1][5][6]
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Fig. 1: Metabolic activation pathway of AL-611.

Upon entering the hepatocyte, the ester moiety of the alanine residue is hydrolyzed by cellular
carboxyesterases.[5] This is followed by an intramolecular cyclization, leading to the release of
phenol and the formation of an alanine-phosphate adduct. The histidine triad nucleotide-binding
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protein 1 (HINT1) then cleaves the phosphoramidate bond, releasing the free nucleoside
monophosphate (NMP).[6] Subsequently, cellular kinases, namely guanylate kinase and
nucleoside diphosphate kinase, phosphorylate the NMP to the diphosphate (NDP) and finally to
the active triphosphate (NTP) form.[1] The active NTP analog then acts as a competitive
inhibitor of the HCV NS5B RNA-dependent RNA polymerase, leading to the termination of viral
RNA synthesis.

Synthesis

The synthesis of AL-611 involves a multi-step process starting from a suitably protected
guanosine analog. A key step is the diastereoselective formation of the phosphoramidate
moiety.

AL-611 Synthesis Workflow

Reaction with
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Fig. 2: High-level synthesis workflow for AL-611.

A detailed synthetic protocol is described by Wang et al. in the Journal of Medicinal Chemistry,
2020.[2] The process generally involves the synthesis of the modified guanosine nucleoside,
followed by the crucial phosphoramidation step to introduce the prodrug moiety.

Experimental Protocols
HCV NS5B Polymerase Inhibition Assay

The inhibitory activity of the triphosphate form of the AL-611 parent nucleoside against HCV
NS5B polymerase is determined using an in vitro enzyme assay.

Principle: This assay measures the incorporation of a radiolabeled nucleotide into a newly
synthesized RNA strand by the recombinant HCV NS5B polymerase using a synthetic RNA
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template. The reduction in incorporation in the presence of the inhibitor is quantified to
determine its inhibitory potency (IC50).

General Protocol:

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-
HCI), MgCI2, DTT, a mixture of three unlabeled NTPs, and the radiolabeled NTP (e.g., [a-
3PIGTP).

Enzyme and Template: Recombinant HCV NS5B polymerase and a synthetic RNA template
(e.g., poly(C)) are added to the reaction mixture.

Inhibitor Addition: The triphosphate of the AL-611 parent nucleoside is added at various
concentrations.

Incubation: The reaction is initiated and incubated at a specific temperature (e.g., 30°C) for a
defined period.

Quenching and Precipitation: The reaction is stopped by the addition of EDTA. The newly
synthesized radiolabeled RNA is precipitated using trichloroacetic acid (TCA).

Quantification: The precipitated RNA is collected on a filter plate, and the radioactivity is
measured using a scintillation counter.

Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition
of enzyme activity, is calculated by fitting the data to a dose-response curve.[7]

HCV Replicon Assay

The antiviral activity of AL-611 is assessed in a cell-based HCV replicon assay.[8]

Principle: This assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic
HCV replicon. The replicon contains a reporter gene, typically luciferase, whose expression is
dependent on viral RNA replication. The inhibition of HCV replication by the compound leads to
a decrease in reporter gene expression, which is quantified to determine the compound's
potency (EC50).[9][10]

General Protocol:
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o Cell Seeding: Huh-7 cells containing the HCV replicon with a luciferase reporter are seeded
into multi-well plates.

e Compound Addition: AL-611 is added to the cells at various concentrations in a dilution

series.

 Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for HCV
replication and the effect of the compound to manifest.

e Cell Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added.
The resulting luminescence, which is proportional to the level of HCV replication, is
measured using a luminometer.

o Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., using a reagent like CellTiter-Glo®)
is performed to determine the effect of the compound on cell viability (CC50).

o Data Analysis: The EC50 value, the concentration of the compound that inhibits HCV
replication by 50%, and the CC50 value are calculated. The selectivity index (Sl =
CC50/EC50) is then determined to assess the therapeutic window of the compound.[8]

Quantitative Data Summary

Compound HCV NS5B IC50 (pM) HCV Replicon EC50 (nM)
AL-611 Triphosphate Data not publicly available
AL-611 - 5[2]

Conclusion

AL-611 is a promising phosphoramidate prodrug of a guanosine nucleotide analog that
demonstrates potent inhibition of HCV replication in vitro. Its well-defined mechanism of action,
involving intracellular conversion to the active triphosphate form that targets the viral NS5B
polymerase, highlights the effectiveness of the phosphoramidate prodrug strategy. The detailed
experimental protocols for its synthesis and biological evaluation provide a solid framework for
further research and development in the field of anti-HCV therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. Synthesis and Anti-HCV Activity of Sugar-Modified Guanosine Analogues: Discovery of
AL-611 as an HCV NS5B Polymerase Inhibitor for the Treatment of Chronic Hepatitis C -
PubMed [pubmed.ncbi.nlm.nih.gov]

» 3. researchgate.net [researchgate.net]

e 4. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed
[pubmed.ncbi.nlm.nih.gov]

e 5. researchgate.net [researchgate.net]

e 6. Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734)
from RSV to SARS-CoV-2 - PMC [pmc.ncbi.nim.nih.gov]

e 7. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for
template/primer substrate - PMC [pmc.ncbi.nim.nih.gov]

e 8. pubcompare.ai [pubcompare.ai]

» 9. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening
against Genotype la - PMC [pmc.ncbi.nlm.nih.gov]

e 10. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [AL-611 Phosphoramidate Prodrug: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11927910#al-611-phosphoramidate-prodrug-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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